molecular formula C12H18N2O3 B14900025 tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

Cat. No.: B14900025
M. Wt: 238.28 g/mol
InChI Key: PCZRDPUQBPEFQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This reaction typically requires specific reaction conditions, including the use of platinum catalysts and controlled temperatures.

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . These methods are designed to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or other peroxides, while reduction reactions may utilize sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to inhibit GABA uptake, thereby increasing the availability of GABA in the brain . This action helps to stabilize neuronal activity and prevent seizures.

Additionally, its antimicrobial and anticancer activities are believed to result from its ability to interfere with essential cellular processes in pathogens and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)16-11(15)14-9-4-5-10-8(6-9)7-13-17-10/h7,9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZRDPUQBPEFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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